REACTION_CXSMILES
|
[NH3:1].[S:2](=[O:5])([OH:4])[OH:3].[S:6]([O-:9])([O-:8])=[O:7].[NH4+].[NH4+]>>[NH4+:1].[NH4+:1].[NH4+:1].[N:1]([S:2]([O-:5])(=[O:4])=[O:3])([S:6]([O-:9])(=[O:8])=[O:7])[S:2]([O-:4])(=[O:3])=[O:5] |f:2.3.4,5.6.7.8|
|
Name
|
Diammonium imidobissulfate (NH4SO3)2NH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)=O
|
Name
|
ammonium sulfite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[NH4+].[NH4+].N(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |